1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene has the molecular formula C₇H₂BrF₅O and a molecular weight of approximately 276.99 g/mol . The compound features a bromine atom and multiple fluorine atoms attached to a benzene ring, which contributes to its unique chemical behavior and potential applications in medicinal chemistry and materials science.
Research on the biological activity of 1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene is limited but suggests potential applications in pharmaceuticals. Compounds with similar structures have been studied for their antimicrobial and anti-inflammatory properties. The fluorinated nature of this compound may enhance its bioactivity and pharmacokinetic properties .
Several methods exist for synthesizing 1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene:
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene is primarily utilized in:
Interaction studies involving 1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene focus on its reactivity with various nucleophiles and electrophiles. Its ability to undergo nucleophilic substitution makes it a valuable substrate in synthetic organic chemistry. Additionally, studies on its interactions with biological targets could provide insights into its potential therapeutic uses.
Several compounds share structural similarities with 1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene. Here are some notable examples:
These compounds highlight the uniqueness of 1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene due to its specific arrangement of halogen and functional groups that influence its chemical behavior and potential applications.
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene represents a highly fluorinated aromatic compound with the molecular formula C₇H₂BrF₅O [1] [2] [3]. The compound features a benzene ring substituted with a bromine atom at position 1, fluorine atoms at positions 2 and 3, and a trifluoromethoxy group (-OCF₃) at position 4 [1]. The Chemical Abstracts Service registry number for this compound is 1417569-62-0 [1] [2] [4].
The molecular weight of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene is 276.99 grams per mole [1] [2] [3]. The compound belongs to the class of halogenated aromatic ethers, characterized by multiple halogen substituents and an ether linkage . The systematic International Union of Pure and Applied Chemistry name for this compound is 1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene [1].
The structural formula can be represented using the Simplified Molecular Input Line Entry System notation as FC(F)(F)OC1=CC=C(Br)C(F)=C1F [2] [3]. The International Chemical Identifier string is InChI=1S/C7H2BrF5O/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H [1], providing a unique textual identifier for the compound.
The melting and boiling point data for 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene are limited in the literature. Related compounds in the same chemical family provide insight into expected thermal behavior patterns [6]. For comparison, 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene exhibits a melting point of -55.5 degrees Celsius and a boiling point of 171 degrees Celsius at 994.5 hectopascals [7] [8].
The presence of multiple fluorine atoms and the trifluoromethoxy group significantly influences the thermal properties of aromatic compounds [9]. Fluorinated benzene derivatives generally demonstrate altered boiling points compared to their non-fluorinated analogs due to changes in intermolecular forces [10] [9]. The electron-withdrawing nature of the fluorine substituents and the trifluoromethoxy group affects the overall molecular polarity and subsequently influences phase transition temperatures [10].
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene has a reported density of approximately 1.63 grams per cubic centimeter at 20 degrees Celsius . This density value is consistent with other highly halogenated aromatic compounds, which typically exhibit densities greater than water due to the presence of heavy halogen atoms [10].
The compound appears as a liquid under standard conditions . Halogenated aromatic compounds generally present as colorless to pale yellow liquids, depending on their purity and specific substitution patterns [10] [11]. The high degree of fluorination in this compound contributes to its physical stability and influences its appearance characteristics [9].
The solubility characteristics of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene are influenced by its highly fluorinated structure. Halogenated aromatic compounds are generally insoluble in water but readily soluble in organic solvents [10]. The presence of the trifluoromethoxy group significantly enhances lipophilicity while reducing water solubility [9].
The computed partition coefficient (XLogP3-AA) for this compound is 4, indicating high lipophilicity [1]. This value suggests strong preference for organic phases over aqueous phases, which is characteristic of heavily fluorinated aromatic compounds [12] [9]. The trifluoromethoxy group contributes to the compound's hydrophobic character while maintaining some polarity due to the oxygen atom [12].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₂BrF₅O | [1] [2] [3] |
| Molecular Weight | 276.99 g/mol | [1] [2] [3] |
| Density | ~1.63 g/cm³ (20°C) | |
| XLogP3-AA | 4 | [1] |
| Appearance | Liquid |
Nuclear magnetic resonance spectroscopy provides crucial structural information for 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene. The compound contains both proton and fluorine nuclei that are observable by nuclear magnetic resonance techniques [13] [14]. The aromatic protons appear in the downfield region characteristic of benzene derivatives, while the multiple fluorine environments produce distinct signals in fluorine-19 nuclear magnetic resonance spectra [15] [16].
Fluorine-19 nuclear magnetic resonance spectroscopy is particularly informative for this compound due to the presence of five fluorine atoms in different chemical environments [15] [16]. The trifluoromethoxy group typically produces a characteristic signal distinct from the aromatic fluorine substituents [16] [17]. The chemical shifts and coupling patterns provide valuable information about the substitution pattern and electronic environment of each fluorine atom [15].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon framework and the carbon atom of the trifluoromethoxy group [15]. The electron-withdrawing effects of the fluorine substituents and bromine atom influence the chemical shifts of the aromatic carbons, providing insight into the electronic distribution within the molecule [15] [17].
Infrared spectroscopy of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [18]. The carbon-fluorine stretching vibrations appear in the fingerprint region, with the trifluoromethoxy group producing intense absorption bands [18]. The aromatic carbon-carbon stretching vibrations are observable in the expected region for substituted benzenes [18].
The carbon-bromine stretching vibration appears at lower wavenumbers compared to other carbon-halogen bonds due to the heavy mass of bromine [18]. The multiple fluorine substituents create a complex pattern of carbon-fluorine stretching vibrations, each with distinct characteristics based on their local environment [18]. The infrared spectrum provides a fingerprint for compound identification and purity assessment [18].
Mass spectrometry of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene produces characteristic fragmentation patterns that aid in structural confirmation [1]. The molecular ion peak appears at mass-to-charge ratio 277 for the bromine-79 isotope and 279 for the bromine-81 isotope, reflecting the natural abundance of bromine isotopes [1]. The isotope pattern provides confirmation of bromine presence in the molecule [1].
The exact mass of the compound is 275.92092 daltons, providing high precision for molecular formula confirmation [1]. Fragmentation typically involves loss of fluorine atoms or the trifluoromethoxy group, producing characteristic daughter ions [1]. The mass spectral fragmentation pattern is influenced by the stability of the various ionic species formed during the ionization process [1].
The conformational behavior of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene is primarily determined by the rotation around the carbon-oxygen bond connecting the benzene ring to the trifluoromethoxy group [12] [19]. The trifluoromethoxy group adopts an orthogonal orientation relative to the aromatic ring plane due to the lack of conjugation between the oxygen p-electrons and the aromatic π-system [19]. This orthogonal arrangement is a distinctive feature of trifluoromethoxy-substituted aromatic compounds [12] [19].
The rotation around the carbon-oxygen bond involves overcoming energy barriers that arise from steric interactions between the trifluoromethoxy group and the adjacent fluorine substituents [12]. The electron-withdrawing nature of the fluorine substituents influences the electronic environment around the carbon-oxygen bond, affecting the rotational energy profile [12] [19].
The preferred conformations of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene are determined by minimizing steric repulsion between the various substituents while maximizing favorable electronic interactions [12] [19]. The trifluoromethoxy group tends to adopt conformations that minimize unfavorable interactions with the adjacent fluorine atoms at positions 2 and 3 [12].
The bromine atom at position 1 and the fluorine atoms at positions 2 and 3 create an asymmetric substitution pattern that influences the overall molecular geometry [20] [21]. The preferred conformations reflect a balance between steric effects and electronic factors, with the trifluoromethoxy group orientation playing a crucial role in determining the lowest energy structures [12] [19].
Computational studies using density functional theory methods provide detailed insight into the conformational preferences of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene [22] [23] [24]. These calculations reveal the energy differences between various conformational isomers and identify the most stable molecular geometries [22] [23]. The computational approaches typically employ hybrid density functionals with appropriate basis sets to accurately describe the electronic structure of highly fluorinated compounds [24] [25].
Molecular orbital calculations provide information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which are important for understanding the chemical reactivity and electronic properties of the compound [24] [26]. The computational results help explain the experimental observations regarding the compound's chemical behavior and physical properties [22] [23].
The bromination of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene represents a fundamental electrophilic aromatic substitution reaction that requires careful consideration of regioselectivity and reaction conditions [1] . Traditional bromination approaches employ either elemental bromine or N-bromosuccinimide as the brominating agent, with varying degrees of success depending on the specific substrate and reaction conditions.
The most straightforward approach involves the use of elemental bromine in the presence of a Lewis acid catalyst, typically iron or iron(III) bromide . Under these conditions, the reaction proceeds through the classical electrophilic aromatic substitution mechanism, where the bromine molecule is activated by the Lewis acid to form a more electrophilic species. The reaction typically requires elevated temperatures (100°C) and extended reaction times (16 hours) to achieve satisfactory conversion rates of 75-90% [1] .
N-bromosuccinimide offers a milder alternative for bromination, particularly when combined with appropriate reaction conditions [1]. This reagent provides enhanced selectivity compared to elemental bromine, operating effectively at room temperature with reaction times ranging from 1-4 hours. The typical yields achieved with N-bromosuccinimide range from 65-85%, making it a viable option for substrates that may be sensitive to harsh reaction conditions [1].
| Bromination Method | Temperature | Reaction Time | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Br₂/Fe catalyst | 100°C | 16 hours | 75-90% | High yields, cost-effective | Harsh conditions, regioselectivity issues |
| N-bromosuccinimide | RT | 1-4 hours | 65-85% | Mild conditions, selective | Moderate yields |
| Electrochemical bromination | RT | 2-6 hours | 70-80% | Selective, controllable | Equipment requirements |
The regioselectivity of bromination in multiply substituted aromatic compounds is governed by the electronic effects of existing substituents [3]. The presence of electron-withdrawing groups such as fluorine atoms and trifluoromethoxy groups significantly influences the reactivity pattern, directing bromination to specific positions on the aromatic ring. This electronic influence must be carefully considered when designing synthetic routes to achieve the desired regioisomer [3].
Fluorination of aromatic compounds presents unique challenges due to the high reactivity and selectivity requirements associated with fluorine introduction [4] [5]. Traditional fluorination strategies encompass both electrophilic and nucleophilic approaches, each with distinct advantages and limitations depending on the specific substrate and desired product.
Electrophilic fluorination methods typically employ reagents such as Selectfluor, N-fluorobenzenesulfonimide (NFSI), or acetyl hypofluorite [5] [6]. These reagents provide direct fluorine transfer to aromatic substrates under relatively mild conditions. The reaction typically proceeds at room temperature to 80°C with reaction times varying from 30 minutes to 24 hours, depending on the specific reagent and substrate reactivity [5]. Yields generally range from 40-80%, with the variability primarily attributed to substrate-dependent factors and regioselectivity challenges [6].
Nucleophilic fluorination represents an alternative approach that utilizes fluoride salts or hydrogen fluoride sources under basic conditions [7]. This method is particularly effective for activated aromatic systems and can provide excellent regioselectivity when properly optimized. The reaction conditions typically involve temperatures ranging from 0°C to 80°C with reaction times of 2-24 hours, achieving yields of 55-85% [7].
The Balz-Schiemann reaction remains a classic method for aromatic fluorination, involving the thermal decomposition of aryl diazonium tetrafluoroborates [8]. While this method provides reliable access to fluorinated aromatics, it requires the preparation of diazonium intermediates, which can be challenging for certain substrates and requires careful handling due to their inherent instability [8].
| Fluorination Method | Temperature Range | Reaction Time | Typical Yield | Key Advantages | Main Limitations |
|---|---|---|---|---|---|
| Electrophilic (Selectfluor) | RT-80°C | 0.5-24 hours | 40-80% | Wide substrate scope | Harsh reagents needed |
| Nucleophilic (KF/HF) | 0-80°C | 2-24 hours | 55-85% | Good functional group tolerance | Limited substrate scope |
| Balz-Schiemann | 150-200°C | 2-8 hours | 60-85% | Predictable regioselectivity | Requires diazonium preparation |
Trifluoromethoxylation represents one of the most challenging transformations in fluorine chemistry due to the instability of trifluoromethoxide anion and the limited availability of suitable reagents [9] [10]. Traditional approaches to trifluoromethoxylation have relied on both direct and indirect methodologies, each presenting unique advantages and limitations.
Direct trifluoromethoxylation methods employ reagents that can directly transfer the trifluoromethoxy group to aromatic substrates [9]. The Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) has emerged as a particularly effective reagent for this transformation [11]. The reaction typically proceeds under mild conditions (room temperature to 120°C) with reaction times ranging from 2-12 hours, achieving yields of 60-80% [11].
An alternative approach involves the use of 2,4-dinitro-1-(trifluoromethoxy)benzene as a trifluoromethoxylation reagent [12]. This method provides a cost-effective and operationally simple approach to trifluoromethoxylation, particularly for electron-rich aromatic substrates. The reaction conditions are generally mild, requiring temperatures of 80-150°C with reaction times of 4-8 hours [12].
Electrochemical trifluoromethoxylation has recently emerged as a promising approach, utilizing readily available trifluoromethylating reagents in combination with oxygen under electrochemical conditions [13]. This method offers the advantage of using inexpensive starting materials while providing good functional group tolerance. The reaction proceeds at room temperature under electrochemical conditions, achieving yields of 65-85% [13].
| Trifluoromethoxylation Method | Temperature | Reaction Time | Typical Yield | Reagent Cost | Selectivity |
|---|---|---|---|---|---|
| Togni Reagent II | RT-120°C | 2-12 hours | 60-80% | High | Good |
| DNTFB reagent | 80-150°C | 4-8 hours | 65-75% | Moderate | Moderate |
| Electrochemical | RT | 3-6 hours | 65-85% | Low | Good |
Palladium-catalyzed coupling reactions have revolutionized the synthesis of complex fluorinated aromatic compounds, offering high selectivity and functional group tolerance under relatively mild conditions [14] [15]. The application of palladium catalysis to the synthesis of compounds like 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene involves several key methodologies, each with distinct advantages and mechanistic considerations.
The Suzuki-Miyaura coupling represents one of the most versatile palladium-catalyzed transformations for carbon-carbon bond formation . In the context of fluorinated aromatic synthesis, this methodology enables the coupling of fluorinated aryl halides with organoborane reagents under mild conditions. The reaction typically employs palladium acetate or palladium chloride as the catalyst precursor, combined with phosphine ligands such as triphenylphosphine or more advanced ligands like XPhos or SPhos . Reaction conditions generally involve temperatures of 80-120°C in polar solvents such as dimethylformamide or toluene/water mixtures, with reaction times ranging from 2-12 hours and yields of 70-95% .
The mechanism of palladium-catalyzed coupling involves a well-established catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination steps [16]. The oxidative addition of the aryl halide to palladium(0) forms a palladium(II) intermediate, which subsequently undergoes transmetalation with the organoborane reagent. The final reductive elimination step regenerates the palladium(0) catalyst while forming the desired carbon-carbon bond [16].
Palladium-catalyzed trifluoromethylation reactions have gained significant attention due to their ability to introduce trifluoromethyl groups under mild conditions [17] [15]. Copper-mediated trifluoromethylation using potassium trifluoroacetate as the trifluoromethyl source has been successfully demonstrated in flow systems, achieving rapid reaction rates and high yields [17]. The reaction proceeds through the in situ generation of trifluoromethyl radicals, which subsequently react with the aromatic substrate [17].
| Coupling Method | Catalyst System | Temperature | Reaction Time | Typical Yield | Key Advantages |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂/PPh₃ | 80-120°C | 2-12 hours | 70-95% | Mild conditions, high yields |
| Trifluoromethylation | Cu/CF₃CO₂K | 200°C | 1-5 minutes | 75-90% | Rapid reaction, flow compatible |
| Difluorocarbene coupling | Pd(OAc)₂/Dpephos | 110-120°C | 6 hours | 65-85% | Direct CF₂ installation |
Visible light photoredox catalysis has emerged as a powerful and environmentally friendly approach for fluorination reactions, offering mild reaction conditions and high selectivity [18] [19]. This methodology harnesses the energy of visible light to generate reactive intermediates that can participate in fluorination reactions, providing an alternative to traditional thermal processes.
The application of photoredox catalysis to aromatic trifluoromethylation has been extensively demonstrated using ruthenium and iridium photocatalysts [18]. The reaction typically employs trifluoromethanesulfonyl chloride as the trifluoromethyl source in combination with photocatalysts such as [Ru(phen)₃]Cl₂ or [Ir(ppy)₂(dtbbpy)]PF₆ [18]. Under visible light irradiation, these catalysts generate trifluoromethyl radicals that readily add to aromatic substrates, achieving yields of 65-90% under mild conditions [18].
The mechanism of photoredox-catalyzed trifluoromethylation involves the photoexcitation of the catalyst, followed by electron transfer to the trifluoromethyl source [18]. The resulting trifluoromethyl radical undergoes addition to the aromatic substrate, forming a cyclohexadienyl radical intermediate. Subsequent oxidation by the photocatalyst restores aromaticity and regenerates the catalyst [18].
Organic photoredox catalysts have also been successfully applied to aromatic fluorination reactions [20] [21]. Acridinium-based photocatalysts can promote the direct fluorination of aromatic C-H bonds using fluoride salts, providing access to ¹⁸F-labeled compounds for positron emission tomography applications [21]. The reaction proceeds under mild conditions with residence times of 24 hours, achieving yields of 17% for diphenyl ether fluorination [21].
| Photoredox Method | Photocatalyst | Light Source | Reaction Time | Typical Yield | Key Benefits |
|---|---|---|---|---|---|
| Trifluoromethylation | [Ru(phen)₃]Cl₂ | Blue LED | 2-12 hours | 65-90% | Mild conditions, green chemistry |
| Fluorination | Acridinium salt | Household bulb | 24 hours | 15-50% | Room temperature, F⁻ compatible |
| Difluoromethylation | Organic dye | White LED | 4-8 hours | 55-75% | Metal-free, scalable |
One-pot synthesis methods represent an efficient approach to the preparation of complex fluorinated aromatic compounds, offering significant advantages in terms of step economy and reduced waste generation [22] [23]. These methodologies combine multiple synthetic transformations in a single reaction vessel, eliminating the need for intermediate isolation and purification steps.
The synthesis of fluorinated aromatic compounds through one-pot benzyne generation and nucleophilic fluorination has been successfully demonstrated [22] [23]. This approach involves the in situ generation of benzyne intermediates from 2-(trialkylsilyl)phenyl nonafluorobutanesulfonates or 2-(trialkylsilyl)phenols, followed by nucleophilic attack with fluoride sources such as tetrabutylammonium fluoride [22]. The reaction sequence includes three distinct steps: nonaflylation of phenols, benzyne generation, and nucleophilic fluorination, all performed in a single reaction vessel [22].
The regioselectivity of one-pot fluorination is controlled by the substituents present on the benzyne intermediate, allowing for the selective formation of specific regioisomers [22]. The reaction typically proceeds at temperatures ranging from room temperature to 150°C, with total reaction times of 2-8 hours and yields of 55-80% [22].
Microflow conditions have been successfully applied to one-pot fluorination reactions, providing significant advantages in terms of reaction time reduction and yield improvement [24]. The use of efficient micromixers such as the Comet X-01 enables rapid mixing of reactants and precise control of reaction conditions, resulting in reaction times as short as 10 seconds and yield improvements of up to 51% compared to batch conditions [24].
| One-Pot Method | Reaction Sequence | Temperature | Total Time | Typical Yield | Key Advantages |
|---|---|---|---|---|---|
| Benzyne fluorination | Nonaflylation/benzyne/fluorination | RT-150°C | 2-8 hours | 55-80% | Step economy, no isolation |
| Microflow synthesis | Sequential addition | RT-100°C | 10 seconds-1 hour | 70-85% | Rapid, high yields |
| Photochemical cascade | Light-induced/coupling | RT | 2-6 hours | 60-75% | Mild conditions, selective |
The choice between batch and continuous flow processes for the industrial production of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene involves careful consideration of multiple factors including safety, efficiency, product quality, and economic considerations [25] [26]. Both approaches offer distinct advantages and limitations that must be evaluated in the context of specific production requirements.
Batch processes represent the traditional approach to chemical manufacturing, offering established procedures and lower capital costs [25]. In batch production, reactants are charged into a reactor vessel, the reaction is allowed to proceed to completion, and the product is subsequently isolated and purified. For fluorinated aromatic compounds, batch processes typically involve reaction times of 2-24 hours, depending on the specific transformation and reaction conditions [25]. The advantages of batch processing include operational flexibility, established procedures, and lower initial capital investment [25].
However, batch processes present several limitations for fluorinated compound production, including poor heat and mass transfer, challenges in scaling up, and potential safety concerns associated with the handling of hazardous fluorinated reagents [25]. The discrete nature of batch operations also leads to variable product quality and increased labor requirements [25].
Continuous flow processes have emerged as a transformative technology for fluorinated compound production, offering significant advantages in terms of safety, efficiency, and product quality [25] [26]. In continuous flow systems, reactants are continuously fed into a reactor where the reaction occurs under steady-state conditions, with product continuously removed from the system [25]. This approach enables precise control of reaction conditions, improved heat and mass transfer, and enhanced safety through reduced inventory of hazardous materials [25].
| Process Parameter | Batch Process | Continuous Flow | Advantages |
|---|---|---|---|
| Reaction Time | 2-24 hours | Minutes to hours | Faster processing |
| Heat Transfer | Moderate | Excellent | Better temperature control |
| Mixing Efficiency | Variable | Excellent | Improved reaction rates |
| Safety | Standard | Enhanced | Reduced exposure risks |
| Product Quality | Variable | Consistent | Uniform output |
| Scalability | Limited | Excellent | Easy capacity increases |
The implementation of continuous flow processes for fluorinated aromatic synthesis has been successfully demonstrated in several applications [27] [28]. Flow systems enable the safe handling of hazardous reagents such as hydrogen fluoride and elemental fluorine through reduced inventory and improved containment [29]. The precise control of residence time and reaction conditions in flow systems also enables the optimization of reaction selectivity and yield [28].
Scale-up of fluorinated aromatic synthesis from laboratory to industrial scale presents unique challenges that require careful consideration of multiple factors including heat transfer, mass transfer, mixing efficiency, and safety [30] [26]. The successful scale-up of processes for compounds like 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene requires a systematic approach to address these challenges.
Heat transfer represents a critical factor in scale-up, as the exothermic nature of many fluorination reactions can lead to temperature excursions and side reactions if not properly managed [30]. Laboratory-scale reactions typically benefit from excellent heat transfer due to high surface area-to-volume ratios, while industrial-scale reactors require sophisticated cooling systems to maintain temperature control [30]. The design of cooling systems must account for the specific heat generation profile of the reaction and the heat transfer characteristics of the reactor configuration [30].
Mass transfer limitations can become significant during scale-up, particularly for gas-liquid reactions involving fluorinated reagents [26]. The solubility of fluorinated gases in organic solvents is often limited, requiring careful consideration of reactor design and operating conditions to ensure adequate mass transfer rates [26]. The use of specialized reactor configurations such as packed beds or structured reactors can help address mass transfer limitations [26].
Mixing efficiency is another critical consideration in scale-up, as inadequate mixing can lead to non-uniform reaction conditions and reduced product quality [30]. The design of mixing systems must account for the increased viscosity and density of fluorinated compounds compared to conventional organic compounds [30]. The selection of appropriate impeller designs and mixing speeds is essential for maintaining uniform reaction conditions at industrial scale [30].
| Scale-Up Factor | Laboratory Scale | Industrial Scale | Key Considerations |
|---|---|---|---|
| Heat Transfer | Excellent | Critical | Cooling system design |
| Mass Transfer | Good | Critical | Reactor configuration |
| Mixing Efficiency | Good | Critical | Impeller design |
| Safety Systems | Basic | Stringent | Containment and monitoring |
| Residence Time | Precise | Optimized | Flow rate control |
The purification of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene and related fluorinated compounds requires specialized techniques that account for their unique physical and chemical properties [31] [32]. The selection of appropriate purification methods depends on factors such as the desired purity level, scale of operation, and economic considerations.
Distillation represents the most commonly employed purification technique for fluorinated aromatic compounds, offering excellent separation efficiency and industrial scalability [31]. The distillation of fluorinated compounds requires careful consideration of thermal stability, as some fluorinated compounds may decompose at elevated temperatures [31]. The use of reduced pressure distillation can help minimize thermal decomposition while maintaining separation efficiency [31]. Typical distillation conditions involve temperatures of 50-150°C under reduced pressure, achieving purities of 90-99% with recovery rates of 85-95% [31].
Crystallization offers an alternative purification approach that can achieve very high purities (95-99.5%) under mild conditions [33]. The crystallization of fluorinated compounds often benefits from the unique intermolecular interactions involving fluorine atoms, which can lead to distinctive crystalline structures and improved purification efficiency [33]. The selection of appropriate solvents and crystallization conditions is critical for achieving optimal results [33].
Chromatographic purification techniques, while typically employed at laboratory scale, can achieve the highest purities (95-99.9%) for fluorinated compounds [34]. The use of specialized fluorinated stationary phases can provide enhanced selectivity for fluorinated compounds through fluorophilic interactions [34]. However, the high cost and limited scalability of chromatographic methods restrict their application to high-value products or analytical applications [34].
| Purification Method | Temperature Range | Purity Achieved | Scale Suitability | Recovery Rate | Cost Effectiveness |
|---|---|---|---|---|---|
| Distillation | 50-150°C | 90-99% | Industrial | 85-95% | High |
| Crystallization | RT-100°C | 95-99.5% | Industrial | 75-90% | Medium |
| Chromatography | RT | 95-99.9% | Laboratory | 70-85% | Low |
| Sublimation | 40-120°C | 90-98% | Laboratory | 60-80% | Medium |